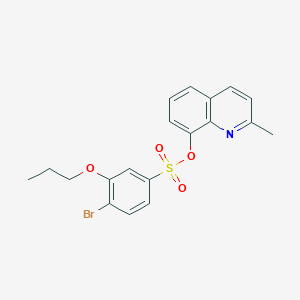
4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene expression .
Mode of Action
The compound interacts with its target by inhibiting its activity . This interaction results in a change in the function of the enzyme, potentially altering various cellular processes that the enzyme is involved in .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to cell growth and division, signal transduction, and gene expression .
Pharmacokinetics
These properties play a critical role in determining the compound’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline’s action are likely to be diverse, given the wide range of processes that its target enzyme is involved in . These effects could potentially include changes in cell growth and division, signal transduction, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its target and carries out its function .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Some of the advantages of using 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline in lab experiments include:
1. Unique chemical structure: The unique chemical structure of this compound makes it a promising candidate for various research studies.
2. Biological activity: This compound exhibits strong biological activity, which makes it a potential candidate for the development of new drugs.
Some of the limitations of using 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline in lab experiments include:
1. Moderate yield: The yield of this compound synthesis method is moderate, which may limit its availability for research studies.
2. Limited research: There is limited research available on the biological activity and mechanism of action of this compound, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions for research on 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline, including:
1. Further studies on the mechanism of action: More research is needed to fully understand the mechanism of action of this compound, which may help to identify new targets for drug development.
2. Development of new derivatives: The unique chemical structure of this compound makes it a promising candidate for the development of new derivatives with improved biological activity.
3. In vivo studies: More in vivo studies are needed to evaluate the potential therapeutic applications of this compound in animal models.
Conclusion:
In conclusion, 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline is a promising candidate for various scientific research studies. This compound exhibits strong biological activity and has potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline involves a multi-step process that starts with the condensation of 2-aminobenzothiazole with 2-acetylphenylboronic acid. This is followed by the addition of potassium carbonate and palladium acetate to form the desired compound. The overall yield of this synthesis method is moderate, but the purity of the final product can be improved through further purification techniques.
Aplicaciones Científicas De Investigación
The unique chemical structure of 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline makes it a promising candidate for various scientific research studies. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Some of the potential applications of this compound include:
1. Antioxidant activity: Studies have shown that 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline exhibits strong antioxidant activity, which makes it a potential candidate for the development of antioxidant-based therapies.
2. Anti-inflammatory activity: This compound has also been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory drugs.
3. Anticancer activity: Studies have shown that 4-(1,3-Benzothiazol-2-yl)-2-phenylquinoline exhibits anticancer activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
2-(2-phenylquinolin-4-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S/c1-2-8-15(9-3-1)20-14-17(16-10-4-5-11-18(16)23-20)22-24-19-12-6-7-13-21(19)25-22/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQXQSFHNMAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylquinolin-4-yl)benzo[d]thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(1H-imidazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2972172.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide](/img/structure/B2972174.png)
![2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2972176.png)
![3-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)propanamide](/img/structure/B2972178.png)


![2-methyl-3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2972182.png)